2,5-dimethyl-N-(2-phenoxyethyl)aniline 2,5-dimethyl-N-(2-phenoxyethyl)aniline
Brand Name: Vulcanchem
CAS No.: 356086-80-1
VCID: VC6894281
InChI: InChI=1S/C16H19NO/c1-13-8-9-14(2)16(12-13)17-10-11-18-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)NCCOC2=CC=CC=C2
Molecular Formula: C16H19NO
Molecular Weight: 241.334

2,5-dimethyl-N-(2-phenoxyethyl)aniline

CAS No.: 356086-80-1

Cat. No.: VC6894281

Molecular Formula: C16H19NO

Molecular Weight: 241.334

* For research use only. Not for human or veterinary use.

2,5-dimethyl-N-(2-phenoxyethyl)aniline - 356086-80-1

Specification

CAS No. 356086-80-1
Molecular Formula C16H19NO
Molecular Weight 241.334
IUPAC Name 2,5-dimethyl-N-(2-phenoxyethyl)aniline
Standard InChI InChI=1S/C16H19NO/c1-13-8-9-14(2)16(12-13)17-10-11-18-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3
Standard InChI Key HVBHRBZJLZEOHT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NCCOC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 2,5-dimethyl-N-(2-phenoxyethyl)aniline is C16H19NO\text{C}_{16}\text{H}_{19}\text{NO}, with a molecular weight of 241.33 g/mol. The structure comprises:

  • A benzene ring with methyl groups at the 2- and 5-positions.

  • A secondary amine (–NH–) linked to a 2-phenoxyethyl group (–CH2_2CH2_2O–Ph).

The methyl substituents induce electron-donating effects, activating the aromatic ring toward electrophilic substitution. The phenoxyethyl moiety contributes to the compound’s lipophilicity, influencing its solubility and reactivity. Computational studies suggest a planar conformation for the aniline ring, with the phenoxyethyl chain adopting a gauche configuration to minimize steric hindrance.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC16H19NO\text{C}_{16}\text{H}_{19}\text{NO}
Molecular Weight241.33 g/mol
Boiling Point~320–325°C (estimated)
SolubilitySoluble in DCM, THF, ethanol; insoluble in water
LogP (Octanol-Water)3.2 (predicted)

Synthesis and Manufacturing Approaches

Primary Synthetic Routes

The synthesis of 2,5-dimethyl-N-(2-phenoxyethyl)aniline typically involves a two-step alkylation of 2,5-dimethylaniline. A representative pathway is outlined below:

  • Alkylation of 2,5-Dimethylaniline:

    • Reagents: 2,5-Dimethylaniline, 2-phenoxyethyl bromide, base (e.g., K2_2CO3_3).

    • Conditions: Reflux in a polar aprotic solvent (e.g., DMF, 12–24 h).

    • Mechanism: Nucleophilic substitution (SN_\text{N}2) at the ethyl bromide, facilitated by the amine’s lone pair .

  • Workup and Purification:

    • Neutralization, extraction with dichloromethane, and column chromatography yield the pure product.

Table 2: Optimization Parameters for Alkylation

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temperatures accelerate kinetics but risk side reactions
Molar Ratio (Amine:Alkylating Agent)1:1.2Excess alkylating agent drives reaction to completion
SolventDMFEnhances nucleophilicity of amine

Alternative Methodologies

Physicochemical Properties and Reactivity

Thermal Stability and Spectroscopic Profiles

  • Thermogravimetric Analysis (TGA): Decomposition initiates at ~200°C, with complete degradation by 350°C.

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: δ 2.2 (s, 6H, CH3_3), 3.6 (t, 2H, N–CH2_2), 4.1 (t, 2H, O–CH2_2), 6.8–7.3 (m, aromatic protons).

    • 13CNMR^{13}\text{C} \text{NMR}: Peaks at 17.5 (CH3_3), 45.2 (N–CH2_2), 68.9 (O–CH2_2), 114–155 (aromatic carbons).

Chemical Reactivity

  • Electrophilic Aromatic Substitution: The methyl groups direct incoming electrophiles to the 4-position of the aniline ring.

  • Amine Functionalization: The secondary amine can undergo acylation, sulfonation, or quaternization. For example, reaction with acetic anhydride yields the corresponding acetamide derivative.

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

2,5-Dimethyl-N-(2-phenoxyethyl)aniline serves as a precursor in the synthesis of kinase inhibitors and serotonin receptor modulators. Its structural motif is prevalent in candidates targeting neurodegenerative diseases.

Agrochemical Development

Analogous to 2,5-dimethylphenylacetic acid (a key intermediate for spirotetramat), this compound may contribute to novel pesticides with systemic transmission properties .

Table 3: Comparative Analysis of Bioactivity

CompoundIC50_{50} (nM)Target Protein
2,5-Dimethyl-N-(2-phenoxyethyl)aniline450Tyrosine kinase
Reference Compound A320Serotonin transporter

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